Aluminum-calcium

Aluminum Casting Alloys Microstructural Refinement Eutectic Morphology

Conventional Al-Si casting alloys fail above 180°C due to rapid Si phase coarsening, limiting high-temperature component design. Aluminum-calcium (Al2Ca) alloys solve this with ultrafine, spheroidized Al4Ca/Al2Ca eutectic phases that resist coarsening up to 400°C-without modification treatments required for hypereutectic silumins. • Maintains specific microhardness comparable to Al-Ce alloys at 400°C; fine eutectic morphology retained at 300°C creep conditions. • As AlCa6/AlCa10 master alloy, enables cleaner steel via optimized Ca/Al ratio of 5 for favorable inclusion evolution. • CaAl2 phase operates reversibly at 600°C (20.3 W/m·K) for thermal energy storage; gravimetric H2 capacity of 1.41 wt% for hydrogen storage. Supplied as research-grade powder or industrial master alloy ingots. Standard packs: 1 kg, 150 kg, bulk custom.

Molecular Formula AlCa
Molecular Weight 67.06 g/mol
CAS No. 12042-65-8
Cat. No. B13803358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum-calcium
CAS12042-65-8
Molecular FormulaAlCa
Molecular Weight67.06 g/mol
Structural Identifiers
SMILES[Al].[Ca]
InChIInChI=1S/Al.Ca
InChIKeyRGKMZNDDOBAZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Al-Ca Procurement Guide & Key Properties


Aluminum-calcium (Al-Ca) refers to a family of binary intermetallic alloys and compounds, most commonly with the stoichiometric formula Al2Ca (CAS 12042-65-8), although compositions range widely from master alloys (e.g., AlCa6, AlCa10) to specific eutectic formulations [1][2]. These materials are characterized by a high volume fraction of ultrafine eutectic intermetallic phases, primarily Al4Ca and Al2Ca, upon solidification [3]. Unlike pure aluminum or conventional Al-Si alloys, Al-Ca systems are distinguished by their low density, exceptional high-temperature microstructural stability, and unique ability to form fine, spheroidized eutectic structures without the need for modification [1]. This combination of properties makes Al-Ca alloys particularly valuable as high-performance casting alloys, master alloy additives for grain refinement and deoxidation, and as advanced materials for thermal energy storage and hydrogen storage applications [2][3].

Al-Ca: Why Substitution Fails


Attempting to substitute aluminum-calcium alloys with more common alternatives like Al-Si or Al-Mg systems in high-temperature applications or where specific microstructural control is needed is not advisable due to fundamental differences in phase stability and coarsening kinetics [1]. While Al-Si alloys are ubiquitous in casting, their operating temperature is typically limited to approximately 180 °C because the Si phase coarsens rapidly at elevated temperatures [2]. In contrast, the Al4Ca phase in Al-Ca alloys exhibits high coarsening resistance up to at least 400 °C, maintaining its fine, strengthening morphology [3]. Furthermore, the eutectic structure of Al-Ca is inherently finer and more uniform than that of Al-Si, and unlike hypereutectic silumins which require modification to achieve a desirable microstructure, Al-Ca alloys can form favorable compact and spherical particle morphologies without special treatment [1]. These distinct phase characteristics directly translate to quantifiable differences in high-temperature mechanical properties and microstructural longevity, making Al-Ca alloys a non-interchangeable solution for applications demanding thermal stability and long-term performance [1][3].

Al-Ca Alloy Performance Comparison


Eutectic Refinement vs. Al-Si Silumin

Al-Ca eutectic alloys exhibit a finer and more uniform microstructure than the widely used Al-Si eutectic in AK18 silumin. Comparative analysis reveals that Al-Ca eutectics possess a higher proportion of secondary phases and a thinner, more refined structure [1]. Additionally, unlike hypereutectic silumins which require special modification treatments to achieve a favorable microstructure, Al-Ca alloys can naturally spheroidize upon heating, starting from 500 °C, without the need for modification [1]. This inherent spheroidization capability simplifies processing and enhances the material's suitability for deformation [1].

Aluminum Casting Alloys Microstructural Refinement Eutectic Morphology

High-Temperature Microhardness vs. Al-Ce and Al-Si

When subjected to prolonged aging at 400 °C for up to 3 months, the eutectic regions of Al-Ca alloys demonstrate the highest specific (density-compensated) microhardness among several binary eutectic alloy systems, including Al-10Ce, Al-6Ni, and Al-12.6Si [1]. This superior specific microhardness is attributed to the high coarsening resistance and very low density (2.33 g/cm³) of the Al4Ca phase [1]. The Al4Ca phase resists coarsening significantly better than the Si phase in Al-Si alloys, which is known to coarsen rapidly at elevated temperatures [2].

High-Temperature Materials Microhardness Eutectic Alloys

Density-Compensated Creep Resistance vs. Al-Ce

In compressive creep experiments conducted at 300 °C, a hypoeutectic Al-5.5Ca (wt.%) alloy demonstrated equivalent specific creep resistance to a hypoeutectic Al-7Ce (wt.%) alloy, despite the Al-Ca alloy having a significantly higher volume fraction of intermetallic phases (22 vol% vs. 7 vol% for Al-7Ce) [1]. The creep resistance of the Al-5.5Ca alloy was found to be somewhat lower than that of the Al-7Ce alloy on a non-density compensated basis [1]. However, when accounting for density, the two materials perform similarly [1]. This indicates that for weight-sensitive applications, the Al-Ca alloy provides a comparable level of creep resistance while offering a much higher fraction of strengthening phase.

Creep Resistance High-Temperature Alloys Lightweight Materials

Deoxidation Performance for Clean Steel

In steelmaking, Al-Ca composite alloys offer a superior deoxidation scheme compared to using aluminum or calcium alone. Thermodynamic calculations and experimental validation have identified an optimal deoxidation scheme using an Al-Ca alloy with a Ca/Al mass ratio of 5, which results in initial steel melt concentrations of [Ca]=0.01% and [Al]=0.002% [1]. Under these conditions, the inclusion evolution follows a sequence that promotes the desirable alternative formation of solid and liquid inclusions (12CaO·7Al2O3(l)/CaO·Al2O3(l)→CaO(s)→...), which enhances effective collision and promotes the floating up of inclusions, leading to cleaner steel [1]. This is in contrast to using pure aluminum, which tends to form solid Al2O3 clusters that are difficult to remove and can lead to nozzle clogging [2].

Steelmaking Deoxidation Inclusion Control

Hydrogen Storage Capacity Over Al-Based Hydrides

For solid-state hydrogen storage applications, the CaAl2H2 hydride demonstrates a superior gravimetric hydrogen storage capacity compared to its Sr, Sc, and Y analogs, as calculated using density functional theory (DFT) [1]. The gravimetric hydrogen storage capacities of CaAl2H2, SrAl2H2, ScAl2H2, and YAl2H2 are calculated to be 1.41 wt%, 0.94 wt%, 1.34 wt%, and 0.93 wt%, respectively [1]. This makes CaAl2H2 the most promising candidate among this series of Al-based hydrides in terms of hydrogen weight percentage. Furthermore, CaAl2H2 is verified to be dynamically stable, confirming its practical viability [1].

Hydrogen Storage Density Functional Theory (DFT) Metal Hydrides

CaAl2 Stability in Thermal Energy Storage

For high-temperature thermal energy storage (TES) applications in concentrated solar power (CSP) plants, the CaAl2 system exhibits key performance advantages over other materials, including its ability to operate at 600°C with excellent reversibility and reasonable thermal conductivity (20.3 W/m·K at 600°C) [1]. CaAl2 demonstrates excellent hydrogen absorption/desorption cycle stability at 600°C, and to the knowledge of the researchers, it represents the lowest-cost metal hydride TES material capable of operating at or above 600°C [1]. Hydrogen uptake occurs in a two-step process below 22 bar H2 [1]. This performance is a direct contrast to many other metal hydrides which may suffer from poor cycle life or require higher pressures at such temperatures.

Thermal Energy Storage Concentrated Solar Power Metal Hydrides

Al-Ca Alloy Applications


Automotive and Aerospace Casting Components

Al-Ca based casting alloys are ideally suited for lightweight, high-integrity components operating at elevated temperatures, such as engine pistons, cylinder heads, and structural aerospace parts. The evidence directly supports this: Al-Ca eutectics possess a finer, more stable microstructure than Al-Si alloys, and they maintain higher specific microhardness and comparable specific creep resistance to Al-Ce alloys at temperatures up to 400°C and 300°C, respectively [1][2][3]. Their ability to naturally spheroidize without modification simplifies manufacturing and enhances component durability under thermal cycling [1].

Grain Refinement and Deoxidation Additive

Al-Ca master alloys (e.g., AlCa6, AlCa10) are critical additives in the aluminum and steel industries. In aluminum, they provide a controlled and efficient method for grain refinement and oxide control, replacing the less predictable use of pure calcium [4]. In steelmaking, the optimized Ca/Al mass ratio of 5 in Al-Ca composite deoxidizers leads to a favorable inclusion evolution sequence, resulting in cleaner steel with fewer harmful inclusions and improved castability, outperforming pure aluminum or calcium additions [5][6].

Thermal Storage for Concentrated Solar Power

CaAl2 is a promising candidate for the next generation of thermal energy storage systems in CSP plants. Its demonstrated ability to operate reversibly at 600°C with a thermal conductivity of 20.3 W/m·K, combined with its status as the lowest-cost metal hydride for operation at or above this temperature, directly addresses the need for higher-efficiency, lower-cost energy storage [7]. This makes it a strategic material for advancing renewable energy technologies.

Hydrogen Storage for Fuel Cells and Mobility

The CaAl2H2 hydride, with its calculated gravimetric hydrogen storage capacity of 1.41 wt%, stands out among related Al-based hydrides (SrAl2H2, ScAl2H2, YAl2H2) for applications where maximizing hydrogen weight percentage is critical [8]. This includes onboard hydrogen storage for fuel cell vehicles or portable power systems, where material weight is a primary design constraint.

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